Several methods for the synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine and its derivatives have been reported in the provided papers. One common approach involves the oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using reagents like N-chlorosuccinimide and potassium carbonate. [ [] ] This method provides a one-pot synthesis of the desired triazolopyridine ring system. Another method focuses on building the triazole ring onto a pre-existing pyridine scaffold. [ [], [] ] For example, reacting a suitably substituted 6-cyanopurine with hydrazine hydrate under mild conditions generates a 4-iminopyrimidopyrimidine derivative, which can be further cyclized to the desired triazolopyridine using triethyl orthoformate.
Chemical Reactions Analysis
The provided papers highlight the reactivity of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine and its derivatives in various chemical transformations. One prominent reaction is the alkylation of the exocyclic amino group. This transformation allows for the introduction of various substituents, expanding the structural diversity and potential applications of this scaffold. For instance, reacting the amine with an acyl chloride in the presence of a base yields the corresponding amide derivative. [ [] ]
Applications
TGF-β inhibitors: EW-7197, a derivative of the title compound, exhibits potent inhibitory activity against the TGF-β type I receptor kinase (ALK5) and shows promise as a potential anti-cancer and anti-fibrotic agent. [ [], [] ]
DNA-PK inhibitors: AZD7648, another derivative, demonstrates potent and selective inhibition of DNA-dependent protein kinase (DNA-PK), a key player in DNA damage repair, and is under investigation for its potential in cancer therapy. [ [] ]
RORγt inverse agonists: Triazolopyridine derivatives, including the title compound, have been explored for their ability to inhibit RORγt, a transcription factor involved in psoriasis pathogenesis. These studies led to the identification of compound 5a, a potent RORγt inverse agonist with promising in vivo activity. [ [] ]
Compound Description: EW-7197 is a potent and orally bioavailable inhibitor of transforming growth factor-β type I receptor kinase (ALK5) [, ]. It exhibited strong inhibitory activity against ALK5 with an IC50 value of 0.013 μM in a kinase assay and inhibited Smad/TGFβ signaling, cell migration, invasion, and lung metastasis in mice models [, ]. EW-7197 also demonstrated the ability to enhance cytotoxic T lymphocyte activity and increase survival time in tumor-bearing mice [].
Relevance: This compound shares the [, , ]triazolo[1,5-a]pyridine core with 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine. The core structure is further substituted with a complex imidazole derivative at the 6-position in EW-7197.
Compound Description: AZD7648 is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor []. This compound exhibited efficacy in murine xenograft models, both as a single agent and in combination with DNA damage inducers (e.g., doxorubicin, irradiation) or PARP inhibitors (e.g., olaparib) []. These results supported its progression into clinical studies (NCT03907969) [].
Compound Description: This compound is a triazolo[1,5-a][1,3,5]triazine derivative []. Its crystal structure reveals a flattened boat conformation of the triazine ring and the formation of three types of intermolecular hydrogen bond-mediated chains [].
Compound Description: Compound 5a is a potent retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist []. It effectively inhibits IL-17A production in both human whole-blood assays and a mouse IL-18/23-induced cytokine expression model [].
Compound Description: This series of compounds combines pyrazole and 1,2,4-triazole fragments within their structure, exploring their potential for biological activity, especially concerning fungistatic and fungicidal effects [].
Compound Description: This compound and its pharmaceutically acceptable salts have shown potential for treating chronic autoimmune diseases, including multiple sclerosis [].
Relevance: This compound shares the [, , ]triazolo[1,5-a]pyridine core structure with 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine, emphasizing the significance of this scaffold in medicinal chemistry, particularly for developing treatments for chronic diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(−)-11-nor-9-carboxy-Δ9-THC-d3 (exempt preparation) contains three deuterium atoms at the 5 position. It is intended for use as an internal standard for the quantification of (−)-11-nor-9-carboxy-Δ9-THC (exempt preparation) by GC- or LC-mass spectrometry. Δ9-Tetrahydrocannabinol (Δ9-THC), the active constituent of marijuana, is metabolized primarily by hydroxylation at the allylic C-11 position followed by oxidation to (−)-11-nor-9-carboxy-Δ9-THC. (−)-11-nor-9-carboxy-Δ9-THC is the major metabolite of Δ9-THC and is used as an internal standard in various analytical procedures to unequivocally confirm its presence in biological fluids. (−)-11-nor-9-carboxy-Δ